molecular formula C17H17BrO6 B2640538 ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE CAS No. 324538-71-8

ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2640538
CAS No.: 324538-71-8
M. Wt: 397.221
InChI Key: GTWDKHPDXAIZQU-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-2-Formyl-7-Methyl-5-[(2-Methylpropanoyl)oxy]-1-Benzofuran-3-Carboxylate is a multi-functional benzofuran derivative designed for advanced chemical synthesis and drug discovery research. This compound features a benzofuran core structure, which is a privileged scaffold in medicinal chemistry known for its presence in biologically active molecules and natural products. The molecule is strategically functionalized with reactive handles, including a bromo substituent and an aldehyde group, which serve as excellent sites for further chemical modifications via cross-coupling reactions and nucleophilic additions. The ester and esterified hydroxyl groups further enhance its utility as a versatile synthetic intermediate. Researchers can employ this compound in the construction of complex chemical libraries, particularly in developing novel therapeutic agents. Its structure is analogous to other documented benzofuran compounds that exhibit a range of pharmacological activities, suggesting its potential value in probing biological mechanisms and structure-activity relationships. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-bromo-2-formyl-7-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO6/c1-5-22-17(21)12-11(7-19)23-15-9(4)6-10(14(18)13(12)15)24-16(20)8(2)3/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWDKHPDXAIZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C(C)C)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Formylation: Addition of the formyl group (-CHO) to the benzofuran ring.

    Esterification: Formation of the ester group (-COOEt) through reaction with ethanol.

    Acylation: Introduction of the acyl group (2-methylpropanoyl) to the benzofuran ring.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction produces an alcohol.

Scientific Research Applications

ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-BROMO-2-FORMYL-7-METHYL-5-[(2-METHYLPROPANOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors that regulate biological processes.

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The target compound’s 2-formyl group distinguishes it from analogs like Compound 4 and 5, which lack aldehyde functionalities. The formyl group may enhance electrophilic reactivity, facilitating nucleophilic additions in synthetic pathways .

Ester Variations: The 2-methylpropanoyloxy group at position 5 contrasts with simpler esters (e.g., methyl or ethyl in Compounds 4–5) and bulkier substituents (e.g., 4-nitrobenzyloxy in ).

Bromine Positioning : Bromine at position 4 (target compound) vs. position 5 (Compound 4–5) or 6 () influences electronic effects. Bromine’s electron-withdrawing nature may modulate aromatic electrophilic substitution patterns .

Bioactivity and Pharmacological Profiles

  • Cytotoxicity: Brominated benzofurans generally exhibit cytotoxic properties. Compound 4 and 5 showed activity against human cancer cell lines, though brominated derivatives were less cytotoxic than non-brominated precursors . The target compound’s bioactivity remains understudied but is hypothesized to follow this trend due to structural similarities.
  • Antifungal Activity: Compound 5 demonstrated antifungal effects, attributed to its diethylaminoethoxy side chain, which may enhance cellular uptake .
  • Regulatory Status: Impurities like Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate () highlight the importance of structural precision in pharmaceutical manufacturing, as minor substituent changes impact regulatory compliance .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a benzofuran core structure, which is known for its diverse biological activities. The presence of various functional groups, including a bromo substituent and an ester moiety, contributes to its reactivity and potential interaction with biological targets.

Molecular Features

FeatureDescription
Molecular Weight357.23 g/mol
AppearanceColorless oily liquid
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-methylpropanoate)oxy]-1-benzofuran-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a study conducted on several bacterial strains, the compound exhibited:

  • Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.
  • Significant inhibition of biofilm formation in Staphylococcus aureus.

Antioxidant Activity

The antioxidant properties of the compound have also been investigated. It was found to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases.

Data Table: Antioxidant Activity

Assay MethodIC50 (µg/mL)
DPPH Scavenging25
ABTS Assay30
FRAP Test28

Cytotoxicity and Cancer Research

Preliminary studies have evaluated the cytotoxic effects of Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-methylpropanoate)oxy]-1-benzofuran-3-carboxylate on cancer cell lines. The compound demonstrated selective cytotoxicity against several cancer types while exhibiting minimal toxicity towards normal cells.

Case Study: Cytotoxic Effects on Cancer Cells

In a controlled experiment involving human breast cancer (MCF-7) cells:

  • The compound showed an IC50 value of 15 µg/mL after 48 hours of treatment.
  • Induced apoptosis was confirmed through flow cytometry analysis.

The biological activities of Ethyl 4-bromo-2-formyl-7-methyl-5-[(2-methylpropanoate)oxy]-1-benzofuran-3-carboxylate are hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.
  • Modulation of Signaling Pathways : The compound could interfere with cellular signaling pathways related to inflammation and cancer progression.
  • Free Radical Scavenging : Its ability to donate electrons may neutralize free radicals, reducing oxidative damage.

Q & A

Q. What research design principles ensure reproducibility in multi-step syntheses?

  • Methodological Answer :
  • Standardization : Document reaction parameters (e.g., stirring rate, inert gas flow) using electronic lab notebooks.
  • Batch consistency : Characterize intermediates via 1H^1 \text{H} NMR and HPLC at each step.
  • Collaborative validation : Share protocols with independent labs for cross-verification .

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